N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide
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Overview
Description
N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a brominated phenyl group, dichlorinated thiazolopyrimidine core, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the thiazolopyrimidine core. This can be achieved by reacting 2-aminothiazole with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of Chlorine Atoms: The dichlorination of the thiazolopyrimidine core is carried out using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Bromination of the Phenyl Group: The bromination of the phenyl group is achieved using brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as drug development for treating various diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A brominated pyrimidine derivative with similar substitution patterns.
Pyrido[2,3-d]pyrimidines: Compounds with a pyridopyrimidine core that exhibit similar biological activities.
Thiazolopyrimidines: Compounds with a thiazolopyrimidine core that share structural similarities.
Uniqueness
N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide is unique due to its specific combination of functional groups and substitution patterns. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Biological Activity
N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing comprehensive data on its effects.
Chemical Structure
The compound features a thiazolo[4,5-d]pyrimidine core, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Thiazole Derivative A | S. aureus | 32 µg/mL |
Thiazole Derivative B | E. coli | 16 µg/mL |
This compound | TBD | TBD |
Antiproliferative Effects
Studies have demonstrated that thiazolo[4,5-d]pyrimidine derivatives can inhibit cancer cell proliferation. For example, compounds in this class have been tested against various cancer cell lines, showing promising results in reducing cell viability .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Thiazole Derivative C | HeLa | 25 |
Thiazole Derivative D | A549 | 30 |
This compound | TBD | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in cell proliferation and microbial resistance mechanisms. In silico studies suggest that the compound may inhibit key proteins associated with bacterial virulence and cancer progression .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of related thiazole compounds found that modifications in the side chains significantly influenced their efficacy against resistant strains of bacteria. The presence of halogen atoms was noted to enhance activity .
- Cancer Research : In vitro studies on thiazolo[4,5-d]pyrimidine derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential for development as anticancer agents .
Properties
CAS No. |
1000573-10-3 |
---|---|
Molecular Formula |
C12H7BrCl2N4O2S2 |
Molecular Weight |
454.2 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5,7-dichloro-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide |
InChI |
InChI=1S/C12H7BrCl2N4O2S2/c1-5-4-6(2-3-7(5)13)19-23(20,21)12-18-10-8(22-12)9(14)16-11(15)17-10/h2-4,19H,1H3 |
InChI Key |
JXXQAKANEGCXAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=NC3=C(S2)C(=NC(=N3)Cl)Cl)Br |
Origin of Product |
United States |
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